N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring. The phenyl group and sulfonamide functionality further modify its chemical properties, making it a versatile compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the following steps:
Formation of 2,1,3-benzothiadiazole: This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine.
Sulfonation: The 2,1,3-benzothiadiazole is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.
Amination: The sulfonyl chloride derivative is reacted with aniline to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling of reagents: Using large quantities of o-phenylenediamine, thionyl chloride, chlorosulfonic acid, and aniline.
Optimized reaction conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to other functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole core or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation products: Can include sulfonic acids or nitro derivatives.
Reduction products: Can include amines or thiols.
Substitution products: Can include halogenated derivatives or substituted benzothiadiazoles.
Scientific Research Applications
N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its luminescent properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives:
2,1,3-benzothiadiazole: The parent compound, which lacks the phenyl and sulfonamide groups, making it less versatile in certain applications.
4,7-dibromo-2,1,3-benzothiadiazole: A derivative used extensively in the synthesis of larger molecules and conductive polymers.
1,2,3-benzothiadiazole: Another isomer with different reactivity and applications.
The unique combination of the phenyl and sulfonamide groups in this compound enhances its chemical reactivity and broadens its range of applications compared to its simpler counterparts.
Properties
IUPAC Name |
N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOIJEIIDTVUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.